Botrylon

Description

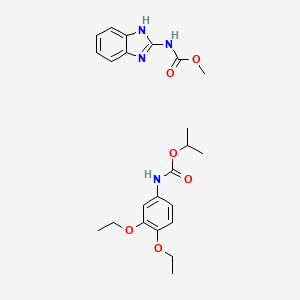

Botrylon is a fungicide formulation containing 250 g/kg Carbendazim (a benzimidazole) and 250 g/kg Diethofencarb (an N-phenylcarbamate). It was registered in Germany in 1994 for controlling Botrytis cinerea, a pathogenic fungus causing gray mold in viticulture . Initial laboratory tests in 1994 demonstrated 100% efficacy against B. cinerea strains. However, by 1995, sporadic resistance (1 out of 19 strains) was observed, prompting recommendations to limit its application to once per growing season to delay resistance development .

Properties

CAS No. |

116678-88-7 |

|---|---|

Molecular Formula |

C23H30N4O6 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate;propan-2-yl N-(3,4-diethoxyphenyl)carbamate |

InChI |

InChI=1S/C14H21NO4.C9H9N3O2/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h7-10H,5-6H2,1-4H3,(H,15,16);2-5H,1H3,(H2,10,11,12,13) |

InChI Key |

GJPZDZHEZDANAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC.COC(=O)NC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Botrylon involves several steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the formation of a core structure followed by functionalization to introduce the desired chemical groups. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. This includes maintaining specific temperatures, pressures, and pH levels. The process often involves multiple purification steps, such as crystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Botrylon undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: Substitution reactions involve replacing one functional group in this compound with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted this compound compounds.

Scientific Research Applications

Botrylon has a wide array of applications in scientific research:

Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: this compound is studied for its effects on fungal growth and its potential as a fungicide.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.

Industry: this compound is used in agriculture to protect crops from fungal infections, thereby improving yield and quality.

Mechanism of Action

The mechanism of action of Botrylon involves inhibiting the growth of Botrytis fungi by interfering with their cellular processes. It targets specific enzymes and pathways essential for fungal growth and reproduction. By binding to these molecular targets, this compound disrupts the normal functioning of the fungi, leading to their eventual death.

Comparison with Similar Compounds

Structural and Functional Similarities

Botrylon belongs to the benzimidazole and carbamate classes, which inhibit microtubule assembly and interfere with fungal cell division. Its dual-active-ingredient formulation distinguishes it from single-component fungicides. Below is a comparison with key fungicides used against B. cinerea:

Table 1: Comparative Analysis of this compound and Similar Fungicides

Efficacy and Resistance Development

- This compound vs. Dicarboximides (Rovral, Ronilan, Sumisclex) :

Dicarboximide fungicides exhibited widespread resistance in German vineyards by the 1990s, with 50% of B. cinerea isolates resistant to Rovral . In contrast, this compound maintained high efficacy initially but showed early signs of resistance in 1995, suggesting slower resistance development due to its dual-action mechanism . - This compound vs. This compound’s lab-based resistance testing on potato dextrose agar was more straightforward but less predictive of field performance for Scala .

- Cross-Resistance: No cross-resistance was observed between this compound (benzimidazole-carbamate) and dicarboximides or anilinopyrimidines, emphasizing the utility of alternating fungicide classes in resistance management .

Methodological Considerations

- Testing Protocols :

this compound’s efficacy was assessed using the Petri dish diffusion test with filter paper disks soaked in fungicide solutions. This method revealed sensitivity variations across strains . - Limitations :

Scala’s efficacy assessments on potato dextrose agar were deemed unreliable due to medium incompatibility with FRAC guidelines, highlighting the need for standardized protocols .

Practical Recommendations

- This compound : Restricted to one application per season to mitigate resistance.

- Dicarboximides (Rovral) : Avoid overuse; resistance rates exceed 40% in some regions.

- Scala : Effective in field conditions but requires validation via synthetic media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.